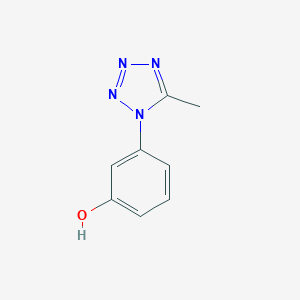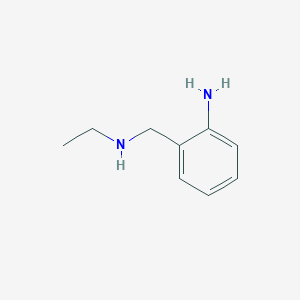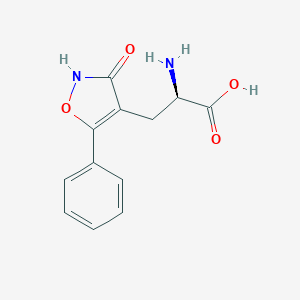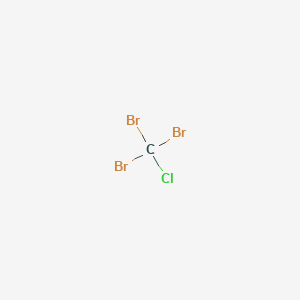
トリブロモクロロメタン
説明
Tribromochloromethane is a halomethane compound with the chemical formula CBr₃Cl. It is a colorless to yellow liquid with a high molecular weight of 287.176 g/mol . This compound is known for its high density and non-flammability, making it useful in various industrial applications.
科学的研究の応用
Tribromochloromethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: It is employed in studies involving halogenated compounds and their effects on biological systems.
Medicine: While not commonly used directly in medicine, it serves as a model compound for studying the effects of halogenated methanes on human health.
作用機序
Tribromochloromethane, also known as tribromo(chloro)methane, is a chemical compound with the formula CBr3Cl . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Related compounds such as tribromoethanol have been shown to act as positive allosteric modulators of inhibitory gaba a and glycine receptors .
生化学分析
Cellular Effects
It’s known that the compound can have an impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that the compound can interact with biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
It’s known that the compound can have long-term effects on cellular function
Dosage Effects in Animal Models
It’s known that the compound can have effects in these models
Metabolic Pathways
It’s known that the compound can interact with enzymes and cofactors , potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It’s known that the compound can interact with transporters or binding proteins , potentially affecting its localization or accumulation
Subcellular Localization
It’s known that the compound can be directed to specific compartments or organelles , potentially affecting its activity or function
準備方法
Synthetic Routes and Reaction Conditions: Tribromochloromethane can be synthesized through the halogenation of methane derivatives. One common method involves the reaction of carbon tetrachloride with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds as follows: [ \text{CCl}_4 + 3\text{Br}_2 \rightarrow \text{CBr}_3\text{Cl} + 3\text{HBr} ]
Industrial Production Methods: In industrial settings, tribromochloromethane is produced by the controlled bromination of chloromethane or other chlorinated methanes. The process typically involves the use of bromine and a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Tribromochloromethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form less brominated derivatives or even methane under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, ammonia, or amines.
Reducing Agents: Such as zinc in acetic acid or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include chloromethane, bromomethane, or other substituted methanes.
Reduction Products: Methane or partially brominated methanes.
類似化合物との比較
Dibromochloromethane (CHBr₂Cl): Similar in structure but with one less bromine atom.
Bromoform (CHBr₃): Contains three bromine atoms but no chlorine.
Chlorodibromomethane (CHBr₂Cl): Another similar compound with two bromine atoms and one chlorine atom.
Uniqueness: Tribromochloromethane is unique due to its specific combination of three bromine atoms and one chlorine atom, which imparts distinct chemical properties such as higher density and specific reactivity patterns compared to its analogs .
特性
IUPAC Name |
tribromo(chloro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr3Cl/c2-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXZMEXQUWZGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024347 | |
| Record name | Tribromochloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-15-0 | |
| Record name | Tribromochloromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribromochloromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromochloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribromochloromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBROMOCHLOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277P08AUIZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the health concerns associated with Tribromochloromethane in drinking water?
A1: Tribromochloromethane is a disinfection byproduct (DBP) formed during water chlorination, a common disinfection method used in water treatment plants. [, ] This compound belongs to a group of DBPs called trihalomethanes (THMs). Research suggests that THMs, including Tribromochloromethane, have toxic, mutagenic, and carcinogenic properties. [, ] Elevated levels of Tribromochloromethane in drinking water have been linked to adverse health effects.
Q2: How is the presence of Tribromochloromethane in water samples determined?
A2: The research papers highlight the use of Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GS-MS) as a reliable technique to detect and quantify Tribromochloromethane in water samples. [, ] This method allows for the identification and measurement of various DBPs, including Tribromochloromethane, even at low concentrations.
Q3: What regulations exist regarding Tribromochloromethane levels in drinking water?
A3: The studies mention that some water samples analyzed contained Tribromochloromethane levels exceeding the maximum allowed limits stipulated by the National Regulations for Water Quality for human consumption. [, ] While the specific regulations are not detailed, this finding underscores the importance of monitoring and controlling Tribromochloromethane concentrations in drinking water to safeguard public health.
Q4: What is the significance of the critical wavelength of Tribromochloromethane?
A4: The critical wavelength of a molecule, determined through dielectric constant and loss measurements at different wavelengths and temperatures, is proportional to its relaxation time in a low dielectric constant liquid. [] This information provides insights into the molecular dynamics and intermolecular forces influencing Tribromochloromethane's behavior.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)
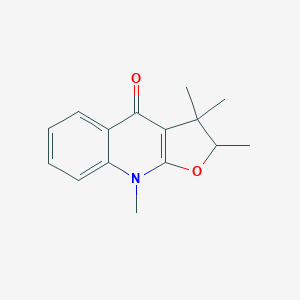
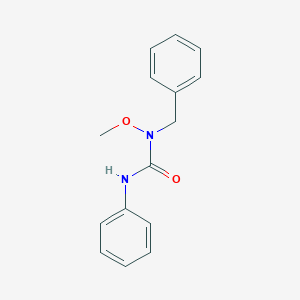
![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)
![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)

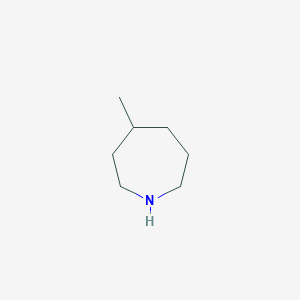
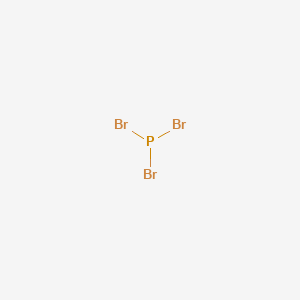
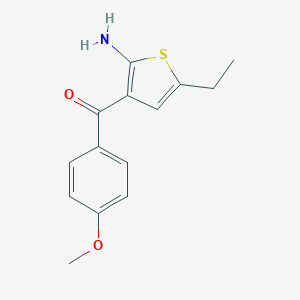
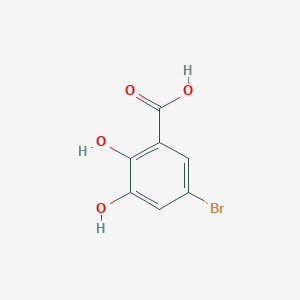
![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)
